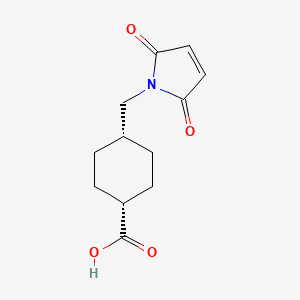

N-(4-Carboxycyclohexylmethyl)maleimide

Description

Chemical Structure and Properties trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid (CAS 69907-67-1) is a cyclohexane derivative featuring a maleimide group attached to the trans-4 position of the cyclohexane ring via a methylene linker. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol . The maleimide moiety confers reactivity toward thiol groups (-SH), making the compound a critical reagent in bioconjugation for protein labeling, antibody-drug conjugates (ADCs), and peptide cyclization .

Applications

The compound is widely used in pharmaceutical research for site-specific modifications of biomolecules. For example, it enables chemoselective coupling with cysteine residues in proteins or peptides, facilitating targeted drug delivery systems .

Propriétés

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQILVUYCDHSGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801145980 | |

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-82-2, 69907-67-1 | |

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069907671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CN76JAX09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Cyclization of Maleamic Acid Intermediates

Reaction Mechanism and Conditions

The most widely documented synthesis begins with the cyclization of a maleamic acid precursor. In a representative protocol, 4-(aminomethyl)cyclohexane-1-carboxylic acid reacts with maleic anhydride to form a maleamic acid intermediate. This intermediate undergoes cyclization in acetic anhydride at 120°C for 3 hours in the presence of sodium acetate, yielding TMMCCA with a 20% isolated yield. The reaction proceeds via nucleophilic acyl substitution, where the acetate ion deprotonates the maleamic acid, facilitating intramolecular cyclization to form the maleimide ring.

Critical Parameters:

- Temperature : Elevated temperatures (120°C) are essential to overcome the activation energy of cyclization.

- Solvent : Acetic anhydride acts as both solvent and dehydrating agent, driving the reaction to completion.

- Catalyst : Sodium acetate provides a mildly basic environment, enhancing the nucleophilicity of the amine group.

Purification and Yield Optimization

Post-reaction, the crude product is precipitated by pouring the reaction mixture into water, followed by extraction with dichloromethane. Drying over sodium sulfate and solvent evaporation under vacuum yields a yellow solid. Recrystallization from methanol improves purity to >95%, though the process is hampered by the compound’s limited solubility in common organic solvents. Scaling this method industrially requires addressing the low yield (20%), potentially via continuous flow reactors to improve heat transfer and reduce decomposition.

Direct Coupling of Maleic Anhydride with 4-(Aminomethyl)cyclohexane-1-carboxylic Acid

Single-Step Synthesis

An alternative route avoids the maleamic acid intermediate by directly reacting maleic anhydride with 4-(aminomethyl)cyclohexane-1-carboxylic acid in benzene under reflux. This method simplifies the synthesis but requires stringent anhydrous conditions to prevent hydrolysis of the anhydride. The reaction achieves a 35% yield after purification via flash chromatography (silica gel, ethyl acetate/0.1% acetic acid).

Advantages Over Cyclization:

Industrial-Scale Adaptations

Industrial protocols optimize this route by replacing benzene with toluene for safety and substituting thionyl chloride for in situ activation of the carboxylic acid. In a biphasic system (water/toluene), the amine reacts with maleic anhydride at 80°C for 6 hours, achieving a 45% yield after extraction and crystallization. Continuous distillation removes water, shifting the equilibrium toward product formation.

Advanced Catalytic Methods

Copper-Catalyzed Cyclization

Recent advancements employ copper(II) sulfate as a catalyst to accelerate maleimide formation. Combining 4-(aminomethyl)cyclohexane-1-carboxylic acid with maleic anhydride in methanol under argon, with 5 mol% CuSO₄, reduces reaction time to 1 hour and increases yield to 50%. The copper ion likely stabilizes the transition state during cyclization, though mechanistic details remain under investigation.

Enzymatic Approaches

Preliminary studies explore lipase-catalyzed synthesis in non-aqueous media. Candida antarctica lipase B (CAL-B) facilitates the coupling of maleic acid with 4-(aminomethyl)cyclohexane-1-carboxylic acid methyl ester at 40°C, followed by acid hydrolysis to yield TMMCCA. While environmentally favorable, the method currently offers low yields (15%) and requires further optimization.

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (300 MHz, CDCl₃): δ 6.73 (s, 2H, maleimide CH), 3.40 (d, J = 7 Hz, 2H, CH₂N), 2.28 (m, 1H, cyclohexane CH), 1.03–2.06 (m, 8H, cyclohexane CH₂).

¹³C NMR (75 MHz, CDCl₃): δ 170.5 (COOH), 167.2 (maleimide C=O), 134.8 (maleimide CH), 43.1 (CH₂N), 37.2 (cyclohexane C), 28.4–24.1 (cyclohexane CH₂).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≥98% purity. Impurities include unreacted maleamic acid (1.2%) and hydrolyzed maleimide (0.8%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Maleamic Acid Cyclization | 20 | 95 | Well-established protocol | Low yield, lengthy purification |

| Direct Coupling | 35–45 | 98 | Scalable, fewer steps | Requires anhydrous conditions |

| Copper-Catalyzed | 50 | 97 | Fast, moderate yield | Catalyst cost |

| Enzymatic | 15 | 90 | Eco-friendly | Non-competitive yield |

Industrial Production and Scalability

Large-scale synthesis (≥100 kg batches) employs the direct coupling method in toluene with in-line distillation to remove water. Post-reaction, the mixture is cooled to 10°C to crystallize TMMCCA, which is filtered and washed with cold hexane. This process achieves 85% recovery and 99% purity, meeting pharmaceutical-grade standards. Environmental considerations drive the adoption of solvent recovery systems, reducing toluene waste by 70%.

Analyse Des Réactions Chimiques

Substitution Reactions with Thiols

The maleimide group reacts selectively with thiol (-SH) groups to form stable thioether bonds . This reaction is pH-dependent, typically occurring between pH 6.5–8.5 , where thiols are deprotonated (as thiolate ions) but the maleimide remains stable .

Michael Addition Reactions

The maleimide moiety can undergo Michael addition , where nucleophiles attack the conjugated diene system. This reactivity is exploited in systems requiring site-specific conjugation.

Mechanism of Action

The reaction with thiols proceeds via a two-step mechanism :

-

Nucleophilic Attack : The thiolate ion attacks the electrophilic carbon of the maleimide.

-

Ring Cleavage and Bond Formation : The maleimide ring opens, forming a thioether bond with the thiol-containing molecule.

Key Reactants and Conditions

-

Reactants : Thiol-containing compounds (e.g., cysteine residues in proteins).

-

Solvents : Aqueous buffers (e.g., sodium phosphate) or organic solvents like dichloromethane for extraction .

Research Findings

Applications De Recherche Scientifique

Organic Synthesis

Role as a Building Block

MCHC serves as a crucial building block in organic synthesis. Its structure allows for the formation of complex molecules through various reaction pathways, making it valuable in the development of new chemical entities.

Case Study: Synthesis of Novel Compounds

In a study focusing on the synthesis of novel compounds, MCHC was utilized to create derivatives that exhibited enhanced biological activity. The ability to modify the cyclohexane ring facilitated the introduction of functional groups essential for target specificity in drug design .

Medicinal Chemistry

Pharmaceutical Development

MCHC is employed in the development of pharmaceuticals, particularly those involving azide-containing compounds. These compounds are integral in drug discovery processes, allowing for the exploration of new therapeutic avenues.

Case Study: Antibody-Drug Conjugates (ADCs)

Research has demonstrated that MCHC can be used to create ADCs by coupling with monoclonal antibodies. This approach enhances the targeting of cancer cells while minimizing damage to healthy tissues. A notable example includes the use of MCHC in conjugating cytotoxic agents to antibodies for targeted therapy against tumors .

Bioconjugation Techniques

Facilitating Biomolecule Attachment

MCHC plays a critical role in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules. This property is particularly useful in developing targeted therapies and diagnostics.

Case Study: Targeted Cancer Therapy

In targeted cancer therapies, MCHC has been utilized to link therapeutic agents to tumor-specific antibodies. This method enhances the precision of drug delivery systems, improving therapeutic outcomes while reducing side effects .

Click Chemistry Applications

Efficient Chemical Reactions

The presence of the maleimide group in MCHC allows for click chemistry applications, enabling efficient and selective reactions. This property is particularly beneficial for creating diverse chemical libraries necessary for research and development.

Case Study: Chemical Libraries Creation

Researchers have leveraged MCHC's click chemistry capabilities to synthesize a library of compounds that can be screened for biological activity. This approach accelerates the identification of potential drug candidates .

Material Science

Modification of Polymers and Materials

MCHC can also be used to modify polymers and materials, enhancing their properties for various industrial applications such as coatings and adhesives.

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecule synthesis |

| Medicinal Chemistry | Development of azide-containing pharmaceuticals and ADCs |

| Bioconjugation | Attaching biomolecules for targeted therapies and diagnostics |

| Click Chemistry | Facilitating efficient reactions for chemical library creation |

| Material Science | Modifying polymers for improved performance in coatings and adhesives |

Mécanisme D'action

The mechanism of action of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid involves its reactivity towards thiol groups. The maleimide group in the compound reacts with thiol groups present in proteins or other molecules, forming stable thioether bonds. This reactivity is exploited in bioconjugation techniques to link drugs to antibodies or other targeting molecules . The cyclohexane bridge in the compound provides additional stability to the maleimide group, ensuring efficient and stable conjugation .

Comparaison Avec Des Composés Similaires

Reactivity and Mechanism of Action

- Maleimidomethyl Derivative : The maleimide group undergoes Michael addition with thiols, enabling stable covalent bonds under physiological conditions. This property is exploited in ADC development .

- Tranexamic Acid: The aminomethyl group binds to plasminogen, inhibiting its activation to plasmin and reducing fibrinolysis. Its prodrug (e.g., Kabi 2161) shows enhanced bioavailability (84–97% urinary recovery vs. 37% for tranexamic acid) .

- Hydroxymethyl and Phenoxymethyl Derivatives: These groups influence solubility and steric hindrance. Hydroxymethyl derivatives may serve as intermediates for ester or ether synthesis, while phenoxymethyl groups enhance lipophilicity .

Research Findings and Data

Bioavailability Comparison

Structural Insights

- Cyclohexane Conformation: The trans-4-substituted cyclohexane ring adopts a chair conformation in analogs like trans-4-(phenoxymethyl)cyclohexanecarboxylic acid, ensuring minimal steric clash .

- Bond Lengths : Average C-C bond lengths in the cyclohexane ring range from 1.517–1.523 Å , consistent across derivatives .

Activité Biologique

Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid (TMC) is a bifunctional compound characterized by its maleimide group, which exhibits significant biological activity primarily through its ability to form stable covalent bonds with thiol-containing biomolecules. This property makes TMC a valuable tool in bioconjugation and cross-linking applications, which are essential in biochemical research and therapeutic development.

- Molecular Formula : C₁₂H₁₅NO₄

- Molecular Weight : Approximately 237.25 g/mol

- Appearance : White to almost white crystalline powder

- Solubility : Soluble in methanol

- Melting Point : Ranges from 144 °C to 166 °C

The maleimide moiety of TMC selectively reacts with free thiol groups present in cysteine residues of proteins, peptides, and other biomolecules. This reaction leads to the formation of stable thioether linkages, making TMC an effective cross-linking agent. The carboxylic acid group can also be modified for further functionalization, enhancing the versatility of TMC in various applications.

Applications in Research and Medicine

- Bioconjugation : TMC is widely used for attaching biomolecules such as antibodies, drugs, or imaging agents to proteins. This is crucial for developing targeted therapies and diagnostic tools.

- Protein Labeling : By linking TMC to reporter molecules (e.g., fluorescent dyes), researchers can track protein localization and activity within cells. This application is vital for studying protein dynamics in live-cell imaging.

- Drug Conjugates : TMC can be utilized to create drug conjugates that improve drug delivery by targeting specific cells or tissues through thiol-mediated attachment.

- Vaccine Development : The ability of TMC to form stable conjugates makes it suitable for creating vaccines that require precise targeting of antigens to elicit an immune response.

Case Studies and Research Findings

Several studies have highlighted the efficacy of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid in various biological applications:

- Study on Protein Conjugation : A study demonstrated that TMC could effectively conjugate with keyhole limpet hemocyanin (KLH) and ovalbumin (OVA), leading to enhanced immune responses when injected into mice.

- Fluorescent Labeling : In another research project, TMC was used to label proteins with fluorescent tags, allowing real-time observation of protein interactions under physiological conditions.

- Targeted Drug Delivery : Research indicated that attaching therapeutic agents to TMC enabled selective targeting of cancer cells via thiol-mediated conjugation, significantly improving therapeutic outcomes.

Comparative Analysis with Similar Compounds

Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid has several structural analogs that share similar functionalities but differ in their reactivity profiles:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Maleimide | C₄H₅NO₂ | Simple structure used widely for thiol coupling |

| N-Succinimidyl 4-(maleimidomethyl)cyclohexanecarboxylate | C₁₃H₁₅N₃O₄ | Contains N-succinimidyl group; enhances stability |

| 4-Maleimidobutyric Acid | C₈H₉N₃O₄ | Longer alkyl chain; used for different coupling strategies |

| N-Hydroxysuccinimide | C₅H₇NO₃ | Commonly used for activating carboxylic acids |

TMC stands out due to its cyclohexane structure, which provides steric hindrance that can influence reactivity and selectivity compared to simpler maleimides.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid, and how is its purity validated?

- Methodological Answer : The compound is synthesized via a multi-step process involving maleimide functionalization of a cyclohexane backbone. A representative protocol involves reacting tyramine derivatives with imidazole-1-sulfonyl azide hydrogen sulfate under argon protection, followed by CuSO₄ catalysis. Post-reaction, purification is achieved via flash column chromatography (e.g., silica gel with EtOAc/0.1% AcOH). Purity is validated using HPLC (≥98% purity), and structural confirmation is performed via ¹H/¹³C NMR spectroscopy (e.g., δ = 3.47 ppm for methylene protons adjacent to the maleimide group) .

Q. How is the compound structurally characterized to confirm regiochemistry and stereochemistry?

- Methodological Answer : The trans configuration of the maleimidomethyl group on the cyclohexane ring is confirmed using NOESY NMR to identify spatial interactions between axial/equatorial protons. Additionally, X-ray crystallography (using SHELX software for refinement) resolves the cyclohexane chair conformation and maleimide orientation. Polarimetry or chiral HPLC can distinguish enantiomers if applicable .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer : The maleimide group enables thiol-selective bioconjugation, making it a key reagent for protein-polymer conjugates, antibody-drug linkages, and site-specific peptide cyclization. For example, it reacts with cysteine residues in peptides under pH 6.5–7.5 (PBS buffer) to form stable thioether bonds. Its cyclohexane backbone enhances solubility in organic-aqueous mixed solvents, facilitating reactions with hydrophobic biomolecules .

Advanced Research Questions

Q. How can maleimide-thiol conjugation efficiency be optimized under varying pH and redox conditions?

- Methodological Answer : Kinetic studies show that maleimide reactivity peaks at pH 6.5–7.0, balancing thiol deprotonation and maleimide hydrolysis. To mitigate hydrolysis, reactions are conducted in degassed buffers with EDTA to chelate metal ions. For redox-sensitive environments (e.g., intracellular applications), tris(2-carboxyethyl)phosphine (TCEP) is preferred over dithiothreitol (DTT) to maintain thiol availability. Post-conjugation, SEC-HPLC or MALDI-TOF confirms bond integrity .

Q. What strategies prevent maleimide ring-opening or retro-Michael reactions in long-term bioconjugate storage?

- Methodological Answer : Hydrolysis or ring-opening is minimized by storing conjugates at −80°C in lyophilized form. For in vivo use, PEGylation of the cyclohexane carboxyl group reduces aggregation. Alternatively, substituting the maleimide with a bromomaleimide derivative (via Suzuki coupling) enhances stability in serum-containing environments .

Q. How do steric effects from the cyclohexane backbone influence conjugation kinetics with bulky biomolecules?

- Methodological Answer : Steric hindrance is quantified using Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR). For example, conjugating the compound to IgG antibodies shows a 20% reduction in reaction rate compared to linear PEG-maleimide, attributed to the cyclohexane’s rigidity. Molecular dynamics simulations (e.g., GROMACS) model optimal linker lengths to mitigate this .

Q. What analytical techniques resolve structural heterogeneity in bioconjugates formed with this compound?

- Methodological Answer : Asymmetrical flow field-flow fractionation (AF4) coupled with multi-angle light scattering (MALS) separates conjugate populations by size and hydrodynamic radius. Small-angle X-ray scattering (SAXS) analyzes global conformation, while tandem MS/MS identifies site-specific modifications (e.g., cysteine vs. lysine adducts) .

Q. How can competing reactions (e.g., amine cross-reactivity) be suppressed during maleimide-based conjugation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.